molecular formula C13H22N2O2S B5226672 2-{2-[4-(3-thienylmethyl)-1-piperazinyl]ethoxy}ethanol

2-{2-[4-(3-thienylmethyl)-1-piperazinyl]ethoxy}ethanol

Cat. No.: B5226672
M. Wt: 270.39 g/mol
InChI Key: XAIQUMVNBUHIFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[4-(3-thienylmethyl)-1-piperazinyl]ethoxy}ethanol, also known as TPA023, is a chemical compound that has been studied for its potential as a therapeutic agent for various neurological disorders.

Mechanism of Action

The GABA-A receptor is a ligand-gated ion channel that is activated by the neurotransmitter GABA. 2-{2-[4-(3-thienylmethyl)-1-piperazinyl]ethoxy}ethanol binds to a specific site on the receptor, known as the benzodiazepine site, and enhances the activity of GABA. This leads to an increase in chloride ion influx, which hyperpolarizes the neuron and reduces its excitability.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including anxiolytic, anticonvulsant, and sedative effects. It has also been found to enhance cognitive function and memory in animal models. This compound has a relatively short half-life in the body, which makes it suitable for acute treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of 2-{2-[4-(3-thienylmethyl)-1-piperazinyl]ethoxy}ethanol for lab experiments is that it has a well-defined mechanism of action and can be used to selectively modulate the activity of the GABA-A receptor. However, its short half-life and limited solubility can make it difficult to use in certain experiments. In addition, the benzodiazepine site on the GABA-A receptor is highly conserved across species, which can limit the translational potential of this compound.

Future Directions

There are several potential future directions for research on 2-{2-[4-(3-thienylmethyl)-1-piperazinyl]ethoxy}ethanol. One area of interest is the development of more potent and selective allosteric modulators of the GABA-A receptor. Another direction is the investigation of this compound in combination with other drugs for the treatment of neurological disorders. Finally, there is a need for further research on the long-term effects of this compound on neuronal function and behavior.

Synthesis Methods

The synthesis of 2-{2-[4-(3-thienylmethyl)-1-piperazinyl]ethoxy}ethanol involves the reaction of 2-(2-chloroethoxy)ethanol with 4-(3-thienylmethyl)-1-piperazine in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain this compound in high yield and purity.

Scientific Research Applications

2-{2-[4-(3-thienylmethyl)-1-piperazinyl]ethoxy}ethanol has been extensively studied for its potential as a therapeutic agent for neurological disorders such as anxiety, depression, and epilepsy. It has been shown to act as a positive allosteric modulator of the GABA-A receptor, which plays a crucial role in the regulation of neuronal excitability. This compound has also been found to have anticonvulsant and anxiolytic effects in preclinical studies.

Properties

IUPAC Name

2-[2-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2S/c16-7-9-17-8-6-14-2-4-15(5-3-14)11-13-1-10-18-12-13/h1,10,12,16H,2-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIQUMVNBUHIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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